Increased Molecular Polarity and Predicted BBB Permeability Relative to Hydromorphone
Norhydromorphone demonstrates increased polarity compared to its parent compound, hydromorphone, a difference attributed to the presence of a primary piperidine nitrogen following N-demethylation [1]. This physicochemical shift is hypothesized to reduce its ability to cross the blood-brain barrier (BBB), potentially explaining its limited antinociceptive activity in vivo [1].
| Evidence Dimension | Polarity and Predicted Blood-Brain Barrier Permeability |
|---|---|
| Target Compound Data | Increased polarity relative to hydromorphone due to primary piperidine nitrogen |
| Comparator Or Baseline | Hydromorphone (lower polarity; tertiary amine nitrogen) |
| Quantified Difference | Qualitative observation; no quantitative cLogP or cLogD data available. |
| Conditions | Physicochemical analysis; in vivo rat formalin test following intraperitoneal administration |
Why This Matters
Understanding this polarity difference is crucial for predicting and interpreting in vivo pharmacokinetic behavior, especially in studies investigating the central nervous system activity of hydromorphone and its metabolites.
- [1] Zheng M, McErlane KM, Ong MC. Identification and synthesis of norhydromorphone, and determination of antinociceptive activities in the rat formalin test. Life Sci. 2004 Nov 12;75(26):3129-46. doi: 10.1016/j.lfs.2004.06.008. View Source
